KRN-633

Übersicht

Beschreibung

KRN-633 ist ein potenter und selektiver Inhibitor der Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors (VEGF) -Rezeptors 2. Diese Verbindung hat ein erhebliches Potenzial für die Unterdrückung der Tumorangiogenese und des Tumorwachstums gezeigt. Vaskulärer endothelialer Wachstumsfaktor und sein Rezeptor spielen eine zentrale Rolle bei der Angiogenese, die für die Ausbreitung und Metastasierung von soliden Tumoren notwendig ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Chinazolin-Harnstoff-Derivats. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und in speziellen Forschungspublikationen detailliert beschrieben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

KRN-633 wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Proliferation und Tubusbildung von Endothelzellen.

Medizin: Als potenzielles Therapeutikum zur Behandlung von soliden Tumoren durch Hemmung der Angiogenese untersucht.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Wirkstoffforschung eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Tyrosinphosphorylierung des VEGF-Rezeptors 2 hemmt. Diese Hemmung blockiert die Aktivierung von Mitogen-aktivierten Proteinkinasen durch VEGF und verhindert so die Proliferation und Tubusbildung von Endothelzellen. Die primären molekularen Zielstrukturen sind der VEGF-Rezeptor 1, der VEGF-Rezeptor 2 und der VEGF-Rezeptor 3 .

Wirkmechanismus

KRN-633, also known as “1-(2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-propylurea” or “VEGF receptor tyrosine kinase inhibitor III”, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound has been studied for its potential in treating various types of cancer .

Target of Action

The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3 . These receptors play a central role in angiogenesis, a process necessary for solid tumors to expand and metastasize .

Mode of Action

This compound inhibits the tyrosine phosphorylation of VEGFR-2 in human umbilical vein endothelial cells . It also blocks the activation of mitogen-activated protein kinases by VEGF, along with human umbilical vein endothelial cell proliferation and tube formation .

Biochemical Pathways

This compound affects the VEGF signaling pathway in endothelial cells by inhibiting the catalytic activity of VEGFR-2 tyrosine kinase . This results in the suppression of tumor angiogenesis and growth .

Pharmacokinetics

This compound is administered orally and is absorbed with a Tmax of approximately 4 to 5 hours . The trough serum concentration of this compound has a more significant effect than the maximum serum concentration on antitumor activity .

Result of Action

This compound inhibits tumor growth in several in vivo tumor xenograft models with diverse tissue origins, including lung, colon, and prostate, in athymic mice and rats . It also causes the regression of some well-established tumors and those that had regrown after the cessation of treatment . Histologic analysis of tumor xenografts treated with this compound revealed a reduction in the number of endothelial cells in non-necrotic areas and a decrease in vascular permeability .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the compound’s antitumor effects are secondary to its antiangiogenic action based on the inhibition of VEGFRs . This compound is suitable for the treatment of a wide range of solid tumors .

Biochemische Analyse

Biochemical Properties

KRN-633 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine phosphorylation of VEGFR-2 . It interacts with VEGFR-1, -2, and -3, showing high selectivity . The nature of these interactions involves the inhibition of the catalytic activity of these receptors, thereby blocking the activation of mitogen-activated protein kinases by VEGF .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-driven proliferation of human umbilical vein endothelial cells . It also blocks the formation of capillary tubes in endothelial cells . It does not inhibit the propagation of various cancer cell lines in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to VEGFRs and inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It was observed that this compound caused the regression of some well-established tumors and those that had regrown after the cessation of treatment . The compound’s stability and degradation over time have not been explicitly mentioned in the literature.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It was found that the trough serum concentration of this compound had a more significant effect on antitumor activity than the maximum serum concentration . Specific threshold effects or toxic effects at high doses have not been detailed in the available literature.

Subcellular Localization

As a VEGFR inhibitor, it is likely to be localized where these receptors are present, such as the cell membrane .

Vorbereitungsmethoden

The synthesis of KRN-633 involves multiple steps, including the formation of a quinazoline urea derivative. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

KRN-633 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern und möglicherweise seine Aktivität beeinflussen.

Reduktion: Diese Reaktion kann die Chinazolinringstruktur verändern.

Substitution: Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren und Basen sowie spezifische Katalysatoren, um die Reaktionen zu erleichtern.

Vergleich Mit ähnlichen Verbindungen

KRN-633 wird mit anderen VEGF-Rezeptor-Inhibitoren verglichen, wie zum Beispiel:

Sunitinib: Ein weiterer potenter Inhibitor von VEGF-Rezeptoren, aber mit einem breiteren Wirkungsspektrum.

Sorafenib: Hemmt mehrere Tyrosinkinasen, darunter VEGF-Rezeptoren, hat aber andere pharmakokinetische Eigenschaften.

Axitinib: Hochselektiv für VEGF-Rezeptoren, ähnlich wie this compound, aber mit unterschiedlichen klinischen Anwendungen.

This compound ist einzigartig in seiner hohen Selektivität für den VEGF-Rezeptor 2 und seiner starken Hemmung der Tumorangiogenese .

Eigenschaften

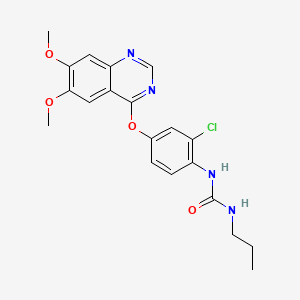

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBYZLCHOKSGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429551 | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286370-15-8 | |

| Record name | KRN-633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286370-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRN-633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.